molecular formula C7H7BrFN B1524264 (2-Bromo-5-fluoro-phenyl)-methyl-amine CAS No. 1200114-00-6

(2-Bromo-5-fluoro-phenyl)-methyl-amine

Cat. No. B1524264
CAS RN: 1200114-00-6
M. Wt: 204.04 g/mol
InChI Key: ANLGAUIUSSHNAX-UHFFFAOYSA-N
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Description

“(2-Bromo-5-fluoro-phenyl)-methyl-amine” is a chemical compound with a linear formula of BrC6H3(F)NH2 . It is used in various chemical syntheses .


Synthesis Analysis

The synthesis of “(2-Bromo-5-fluoro-phenyl)-methyl-amine” involves multiple steps. One method involves the use of 2-bromo-5-fluoro acetophenone with dimethylformamide dimethyl acetal . Another method involves the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .


Molecular Structure Analysis

The molecular weight of “(2-Bromo-5-fluoro-phenyl)-methyl-amine” is 190.01 . Its InChI key is FWTXFEKVHSFTDQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

“(2-Bromo-5-fluoro-phenyl)-methyl-amine” can be used to synthesize various compounds. For example, it can be used to synthesize ortho bromothiobenzanilide of 5-fluoronitrobenzothiazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Bromo-5-fluoro-phenyl)-methyl-amine” include a melting point of 43-47 °C . The compound is a light yellow solid .

Scientific Research Applications

Optical Resolution and Stereochemistry

Research into the optical resolution and stereochemistry of related compounds, such as fluorosilanes, indicates a keen interest in the synthesis and manipulation of optically active compounds. This includes the study of epimerization and methods for achieving enantiomeric purity, which are critical in drug development and material science for creating substances with specific optical properties (Kawachi et al., 1999).

Chiral Resolution Reagents

The development of chiral resolution reagents from similar compounds showcases the importance of such chemicals in analyzing and separating enantiomers. This is especially relevant in the pharmaceutical industry, where the enantiomeric purity of drugs can significantly impact their efficacy and safety (Rodríguez-Escrich et al., 2005).

Fluorescent and Colorimetric Probes

The synthesis of fluorescent and colorimetric probes utilizing similar brominated and fluorinated compounds demonstrates their utility in sensor technologies. These probes can detect changes in environmental conditions, such as pH levels, and are valuable tools in biological research and diagnostics (Diana et al., 2020).

Antimicrobial and Cytotoxic Activities

Studies on the antimicrobial and cytotoxic activities of benzimidazole derivatives, which share structural similarities with (2-Bromo-5-fluoro-phenyl)-methyl-amine, highlight the potential for such compounds in developing new therapeutic agents. These findings could inform further research into the medicinal applications of (2-Bromo-5-fluoro-phenyl)-methyl-amine (Noolvi et al., 2014).

Polymer Electrolytes and Material Sciences

The creation of guanidinium-functionalized polymer electrolytes through reactions involving fluorophenyl-amine compounds showcases the role of such chemicals in material sciences. These findings contribute to the development of advanced materials with specific properties, such as enhanced conductivity and stability, which are crucial for energy storage and conversion technologies (Kim et al., 2011).

Safety and Hazards

“(2-Bromo-5-fluoro-phenyl)-methyl-amine” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It has a GHS07 signal word of “Warning” and the hazard statements include H315, H319, and H335 .

properties

IUPAC Name

2-bromo-5-fluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLGAUIUSSHNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-fluoro-phenyl)-methyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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